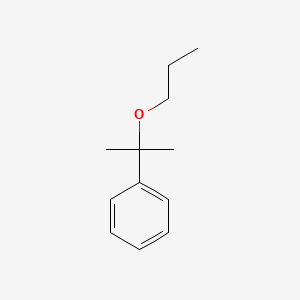![molecular formula C5H13N3O2 B13742538 Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- CAS No. 36369-40-1](/img/structure/B13742538.png)
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- is a chemical compound with the molecular formula C11H26N4O2. It is a derivative of carbamic acid, which is known for its role in various organic reactions and industrial applications. This compound is characterized by the presence of aminoethyl groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- can be synthesized through several methods. One common approach involves the reaction of bis(2-aminoethyl)amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction typically requires controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted carbamic acid derivatives .
Aplicaciones Científicas De Investigación
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- involves its interaction with molecular targets and pathways. The compound can form stable complexes with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, [2-[(2-aminoethyl)methylamino]ethyl]-
- Carbamic acid, [2-[(2-aminoethyl)ethylamino]ethyl]-
- Carbamic acid, [2-[(2-aminoethyl)propylamino]ethyl]-
Uniqueness
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- is unique due to its specific structure, which includes two aminoethyl groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .
Propiedades
Número CAS |
36369-40-1 |
|---|---|
Fórmula molecular |
C5H13N3O2 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
2-(2-aminoethylamino)ethylcarbamic acid |
InChI |
InChI=1S/C5H13N3O2/c6-1-2-7-3-4-8-5(9)10/h7-8H,1-4,6H2,(H,9,10) |
Clave InChI |
ZUBOWBHHVKFYFL-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)





![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
